molecular formula C4H6Cl2 B8817645 trans-1,4-Dichloro-2-butene

trans-1,4-Dichloro-2-butene

Cat. No.: B8817645
M. Wt: 124.99 g/mol
InChI Key: FQDIANVAWVHZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula C₄H₆Cl₂. It exists in both cis and trans isomeric forms. This compound is a colorless liquid with a characteristic chlorinated odor and is primarily used as an intermediate in the synthesis of other chemicals .

Preparation Methods

trans-1,4-Dichloro-2-butene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene, resulting in a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. The mixture is then isomerized to 3,4-dichlorobut-1-ene by heating in the presence of a catalyst at temperatures ranging from 60 to 120°C . Industrial production methods typically involve liquid- or vapor-phase chlorination of butadiene .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of trans-1,4-Dichloro-2-butene involves its reactivity with nucleophiles due to the presence of electron-withdrawing chlorine atoms. This reactivity facilitates various substitution and addition reactions. The molecular targets and pathways involved include the formation of carbon-chlorine bonds and the generation of reactive intermediates that can further react to form desired products .

Comparison with Similar Compounds

trans-1,4-Dichloro-2-butene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form a variety of products through different chemical reactions.

Properties

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

1,4-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2

InChI Key

FQDIANVAWVHZIR-UHFFFAOYSA-N

Canonical SMILES

C(C=CCCl)Cl

boiling_point

313 °F at 760 mmHg (USCG, 1999)
158 °C

Color/Form

Colorless liquid

density

1.112 at 68 °F (USCG, 1999)
1.1858
Density: 1.183 (technical grade mixture) of cis and trans isomers.

melting_point

-54 °F (USCG, 1999)
3.5 °C

physical_description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Colorless liquid with a sweet, pungent odor;  [HSDB] Yellowish liquid;  [OECD SIDS]

solubility

Miscible with benzene, alc, carbon tetrachloride;  immiscible with ethylene glycol and glycerol.
Soluble in ether.
Water solubility = 580 mg/l at 25 °C

vapor_pressure

3.0 [mmHg]
Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture
3 mm Hg @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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